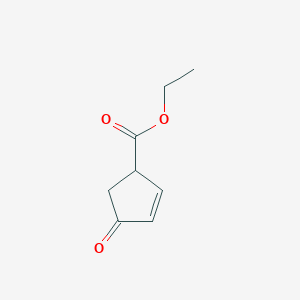
Ethyl 4-oxocyclopent-2-enecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxocyclopent-2-enecarboxylate is an organic compound with the molecular formula C10H14O3. It is a derivative of cyclopentene, featuring a keto group at the 4-position and an ester group at the 2-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-oxocyclopent-2-enecarboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with cyclopentanone in the presence of a base, followed by esterification. Another method includes the use of ethyl acetoacetate and a suitable aldehyde under acidic conditions to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-oxocyclopent-2-enecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4-oxocyclopent-2-enecarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism by which ethyl 4-oxocyclopent-2-enecarboxylate exerts its effects involves its interaction with various molecular targets. The keto and ester groups play crucial roles in its reactivity, enabling it to participate in a range of chemical transformations. These interactions often involve nucleophilic attack on the carbonyl carbon, leading to the formation of new bonds and the generation of diverse products .
Comparison with Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann’s ester): This compound shares a similar structure but features a six-membered ring instead of a five-membered ring.
Ethyl 4-oxocyclohex-2-enecarboxylate: Another similar compound with a six-membered ring, differing in the position of the keto group
Uniqueness: Ethyl 4-oxocyclopent-2-enecarboxylate is unique due to its five-membered ring structure, which imparts distinct reactivity and properties compared to its six-membered ring analogs. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
ethyl 4-oxocyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-2-11-8(10)6-3-4-7(9)5-6/h3-4,6H,2,5H2,1H3 |
InChI Key |
BCDPFZNKMFTMNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


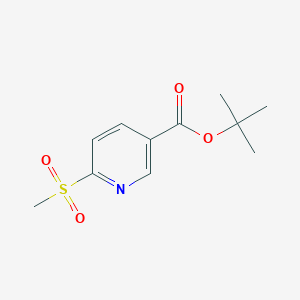

![Propanoic acid, 3-[2-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B13659758.png)
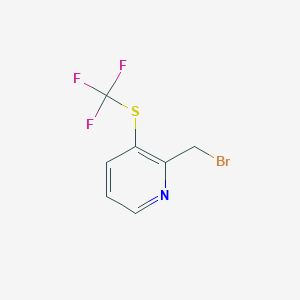

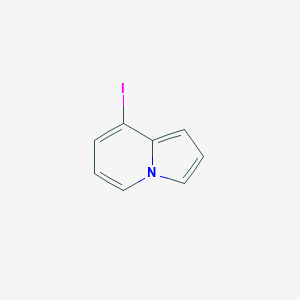
![7-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13659799.png)
![Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate](/img/structure/B13659811.png)
![2,5-dichloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B13659814.png)


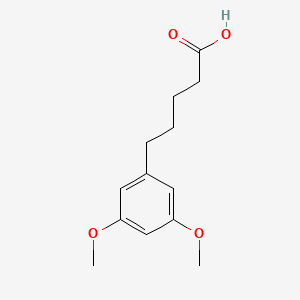
![2,7-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13659844.png)
